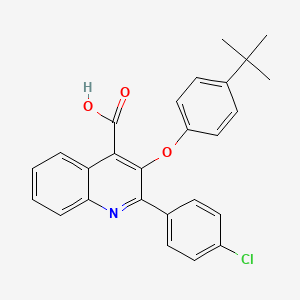

3-(4-Tert-butylphenoxy)-2-(4-chlorophenyl)quinoline-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

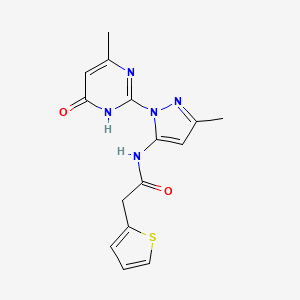

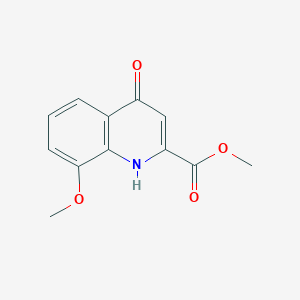

3-(4-Tert-butylphenoxy)-2-(4-chlorophenyl)quinoline-4-carboxylic acid, also known as TBX-Q or TBXQ, is a novel compound that has been synthesized and studied for its potential applications in scientific research. This compound has gained attention due to its unique chemical structure and potential for use in various research fields.

Wissenschaftliche Forschungsanwendungen

Photophysical Properties and Fluorescence

The photophysical behaviors of quinoline derivatives, including compounds similar to 3-(4-Tert-butylphenoxy)-2-(4-chlorophenyl)quinoline-4-carboxylic acid, have been extensively studied. These compounds exhibit interesting properties such as dual emissions (normal and excited-state intramolecular proton transfer (ESIPT) emissions) and large Stokes’ shift emission patterns. Their emission properties depend significantly on solvent polarity, and they show excellent thermal stability up to 300°C. These features make them suitable for applications in fluorescence spectroscopy and materials science (Padalkar & Sekar, 2014).

Synthesis and Cyclization

Quinoline derivatives, including structures similar to this compound, are involved in various chemical synthesis and cyclization processes. These compounds undergo cyclization reactions, which are often accompanied by de-tert-butylation reactions. The resulting products are structurally complex and can form quinoline-fused tetracyclic compounds, showcasing the chemical versatility and potential applications of these compounds in synthetic organic chemistry (Gao Wen-tao, 2008).

Antimicrobial Properties

Quinoline derivatives are known for their antimicrobial properties. They have been synthesized and evaluated for their effectiveness against various microorganisms. The antimicrobial activity of these compounds highlights their potential application in developing new antimicrobial agents (J. Kumar & Arvind Kumar, 2021).

Antitumor Properties

Some quinoline derivatives have been identified as highly active antitumor agents. Although the exact mechanisms of action of these agents are not fully understood, their intact quinoxaline and quinoline rings are fundamental to their activities against transplanted tumors. These insights are crucial for understanding the pharmacophore of such compounds and can aid in the design of new antitumor drugs (S. Hazeldine et al., 2005).

Eigenschaften

IUPAC Name |

3-(4-tert-butylphenoxy)-2-(4-chlorophenyl)quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22ClNO3/c1-26(2,3)17-10-14-19(15-11-17)31-24-22(25(29)30)20-6-4-5-7-21(20)28-23(24)16-8-12-18(27)13-9-16/h4-15H,1-3H3,(H,29,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRJKRURWEXJWMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OC2=C(C3=CC=CC=C3N=C2C4=CC=C(C=C4)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B2535206.png)

![(Z)-methyl 2-((2-(1,3-dioxoisoindolin-2-yl)acetyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2535210.png)

![4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]butanamide](/img/structure/B2535220.png)